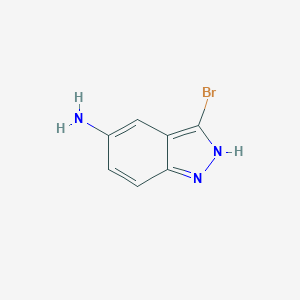

3-bromo-1H-indazol-5-amine

Descripción general

Descripción

3-bromo-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-indazol-5-amine typically involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. This reaction is carried out under reflux conditions, yielding this compound with high efficiency . The reaction can be summarized as follows:

Starting Material: 5-bromo-2-fluorobenzonitrile

Reagent: Hydrazine hydrate (80%)

Conditions: Reflux for 20 minutes

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and byproducts.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position and the amine group at the 5-position enable diverse substitution pathways:

Nucleophilic Aromatic Substitution (NAS)

-

Reagents/Conditions : Bromine can be displaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis or copper-mediated conditions.

-

Example : Reaction with hydrazine hydrate forms 3-amino derivatives at elevated temperatures (343 K) in ethanol .

Suzuki-Miyaura Cross-Coupling

-

Reagents/Conditions : PdCl₂(dppf)₂ catalyst, Cs₂CO₃ base, 1,4-dioxane/H₂O (1:1) at 90°C under nitrogen .

-

Products : Aryl/heteroaryl groups introduced at the 3-position (Table 1).

Table 1: Suzuki Coupling Derivatives

| Boronic Acid Partner | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3-(4-MeO-Ph)-1H-indazol-5-amine | 85 |

| 2-Thienyl | 3-(2-Thienyl)-1H-indazol-5-amine | 78 |

Functionalization via Amine Group

The primary amine at the 5-position participates in:

Acylation Reactions

-

Reagents/Conditions : Chloroacetic anhydride in alkaline conditions forms acetamide derivatives .

-

Example : Synthesis of N-(1H-indazol-5-yl)chloroacetamide with 92% yield.

Reductive Alkylation

-

Reagents/Conditions : Sodium borohydride or LiAlH₄ reduces imine intermediates to secondary amines.

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles:

Table 2: Cyclization Products

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Cu(OAc)₂, DMSO, O₂ | 80°C, 12 hr | Indazolo[1,2-a]quinazoline | Kinase inhibition |

| PPh₃, I₂ | Reflux in THF | Indazolo[3,2-b]isoquinoline | Anticancer agents |

Halogen Exchange

-

Reagents/Conditions : KI/NaI in polar aprotic solvents (DMF, DMSO) at 100–120°C .

-

Product : 3-Iodo-1H-indazol-5-amine (yield: 68–72%).

Grignard Addition

-

Reagents/Conditions : RMgX (R = alkyl/aryl) in THF at −78°C to 0°C .

-

Example : Formation of 3-alkyl/aryl-indazol-5-amine derivatives.

Oxidation of Amine Group

-

Reagents/Conditions : KMnO₄ in acidic medium converts the amine to a nitro group .

-

Product : 3-Bromo-5-nitro-1H-indazole (yield: 95% under optimized conditions ).

Reduction of Nitro Intermediates

Industrial-Scale Reaction Parameters

Key Process Metrics from Patent Data :

-

Temperature Range : −5°C (bromination) → 40°C (post-reaction incubation).

-

Catalyst : None required for bromination; Pd-based catalysts for coupling.

-

Yield : >95% for bromination; 62–85% for multi-step syntheses .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

3-Bromo-1H-indazol-5-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds aimed at treating cancer. Its derivatives have been evaluated for their inhibitory activities against human cancer cell lines, demonstrating potential as kinase inhibitors that target critical signaling pathways involved in tumor growth and survival.

Mechanism of Action

The compound is believed to interact with key kinases such as Akt, which is implicated in cancer progression. By inhibiting these kinases, this compound may alter cellular processes related to proliferation and apoptosis, making it a promising candidate for further development in cancer therapies .

Biological Research

Pathway Analysis

In biological studies, this compound is utilized to investigate various cellular pathways and molecular targets associated with diseases. It helps elucidate the mechanisms by which cancer cells proliferate and resist apoptosis, providing insights into potential therapeutic interventions.

Chemical Biology Applications

this compound acts as a probe for studying interactions between small molecules and biological macromolecules. This application is essential for understanding drug-target interactions and the biochemical pathways influenced by these compounds .

Chemical Synthesis

Synthesis of Indazole Derivatives

The compound is a versatile precursor for synthesizing a range of indazole derivatives. Its unique bromine substitution allows for further functionalization through various chemical reactions, enhancing its utility in synthetic organic chemistry.

Industrial Applications

In addition to its research applications, this compound finds use in the development of new materials and chemical processes. It can be employed in the production of agrochemicals and pharmaceuticals, contributing to advancements in material science .

Case Studies

Case Study: Inhibition of Kinases

Research has shown that derivatives of this compound can inhibit specific protein kinases involved in cancer signaling pathways. For instance, studies have demonstrated its effectiveness against various human cancer cell lines, highlighting its potential role in developing targeted therapies .

Case Study: Synthesis Protocols

A notable synthesis protocol involves refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield high quantities of this compound. This method showcases the compound's accessibility for further research applications .

Mecanismo De Acción

The mechanism of action of 3-bromo-1H-indazol-5-amine and its derivatives involves the inhibition of specific molecular targets. For instance, some derivatives have been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . The compound’s effects are mediated through interactions with proteins and enzymes involved in cell cycle regulation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole-3-amine: Another indazole derivative with similar biological activities but different substitution patterns.

5-fluoro-1H-indazole: A fluorinated analog with distinct chemical properties and biological activities.

Uniqueness

3-bromo-1H-indazol-5-amine is unique due to the presence of the bromine atom at the 3-position, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .

Actividad Biológica

3-Bromo-1H-indazol-5-amine, a derivative of the indazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

3-Bromo-1H-indazol-5-amines are characterized by their heterocyclic structure, which includes a fused benzene and pyrazole ring. This compound is primarily studied for its potential as an anticancer agent and serves as a building block for synthesizing other biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit cell growth in various cancer cell lines. The following mechanisms have been identified:

- Inhibition of Cell Growth : Studies indicate that related compounds can inhibit the growth of neoplastic cell lines at concentrations lower than 1 µM.

- Impact on Apoptosis and Cell Cycle : The compound may influence apoptosis and cell cycle progression by inhibiting members of the Bcl2 family and affecting the p53/MDM2 pathway in a concentration-dependent manner .

- Interaction with Biomolecules : As a heterocyclic compound, it interacts with various enzymes and proteins, potentially altering cellular signaling pathways and gene expression.

Anticancer Activity

A significant study evaluated the anticancer properties of several indazole derivatives, including this compound, against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). The results were assessed using the MTT assay to determine IC50 values (the concentration required to inhibit 50% of cell growth):

| Compound | A549 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

|---|---|---|---|---|

| This compound | < 10 | 5.15 | > 20 | 15.42 |

| 5-Fluorouracil | 8.53 | 8.37 | 9.17 | 9.78 |

This table illustrates that while 3-bromo-1H-indazol-5-amines show promising activity against K562 cells, they exhibit variable efficacy across different cancer types .

Structure-Activity Relationship (SAR)

The design of indazole derivatives often involves modifying the molecular structure to enhance biological activity. In particular, substituents at the C-3 and C-5 positions have been explored to optimize interactions with target proteins involved in cancer progression. For instance, introducing piperazine or mercapto acetamide moieties can significantly alter pharmacokinetic parameters, enhancing solubility and bioavailability .

Case Studies

- In Vitro Studies : A series of indazole derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. One compound exhibited an IC50 value of 5.15 µM against K562 cells while maintaining selectivity for normal cells (HEK293) with an IC50 value of 33.2 µM . This highlights the potential for developing low-toxicity anticancer agents based on indazole scaffolds.

- Mechanistic Insights : Research has shown that certain indazole derivatives can effectively bind to the hinge region of tyrosine kinases, which are crucial in cancer signaling pathways. This binding is essential for their function as inhibitors and provides insights into their mechanism of action .

Propiedades

IUPAC Name |

3-bromo-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKHRTSXJINPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626552 | |

| Record name | 3-Bromo-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478837-59-1 | |

| Record name | 3-Bromo-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.